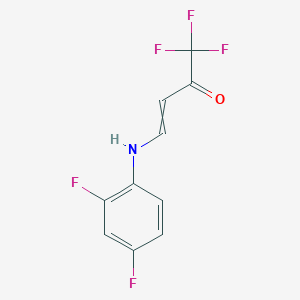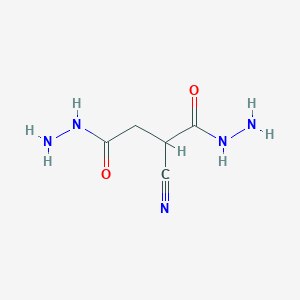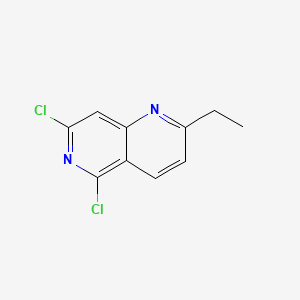![molecular formula C12H12O8S2 B14011831 4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one CAS No. 62113-97-7](/img/structure/B14011831.png)
4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one is a synthetic organic compound with the molecular formula C12H12O8S2. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one typically involves the reaction of 4-methyl-7,8-dihydroxychromen-2-one with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyloxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 4-methyl-7,8-dihydroxychromen-2-one.
Oxidation: Oxidative cleavage of the chromenone ring can occur under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Substituted coumarin derivatives.
Reduction: 4-Methyl-7,8-dihydroxychromen-2-one.
Oxidation: Cleaved products of the chromenone ring.
Scientific Research Applications
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7,8-dihydroxychromen-2-one: A precursor in the synthesis of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one.
7,8-Dihydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe in biochemical assays.
Uniqueness
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one is unique due to the presence of two methanesulfonyloxy groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
62113-97-7 |
|---|---|
Molecular Formula |
C12H12O8S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-methyl-8-methylsulfonyloxy-2-oxochromen-7-yl) methanesulfonate |
InChI |
InChI=1S/C12H12O8S2/c1-7-6-10(13)18-11-8(7)4-5-9(19-21(2,14)15)12(11)20-22(3,16)17/h4-6H,1-3H3 |
InChI Key |
LNUOVDYXSVMVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


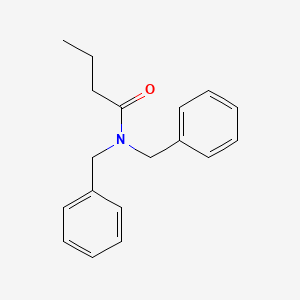

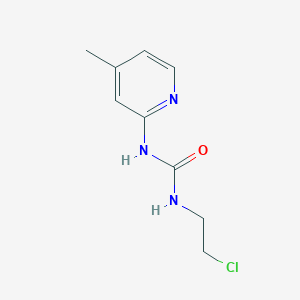
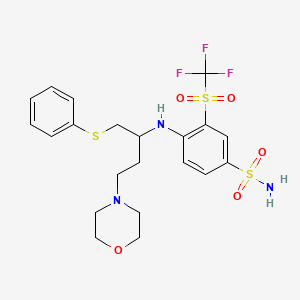
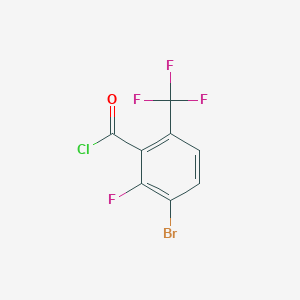
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
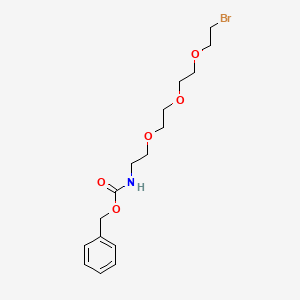
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
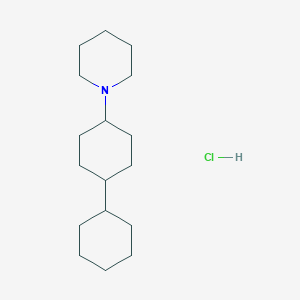
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
